molecular formula C18H23N3O5 B2993777 8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021089-47-3

8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Número de catálogo: B2993777
Número CAS: 1021089-47-3
Peso molecular: 361.398
Clave InChI: VITYYQDVYDDOKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The compound features a 2,3-dimethoxybenzoyl group at position 8 and an ethyl substituent at position 2. This spirocyclic structure confers conformational rigidity, enhancing binding specificity to biological targets. Its synthesis typically involves microwave-assisted coupling or substitution reactions, as seen in analogous triazaspiro compounds .

Propiedades

IUPAC Name

8-(2,3-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-4-21-16(23)18(19-17(21)24)8-10-20(11-9-18)15(22)12-6-5-7-13(25-2)14(12)26-3/h5-7H,4,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITYYQDVYDDOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest due to its potential biological activities, particularly as a prolyl hydroxylase inhibitor and its interactions with opioid receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,3,8-triazaspiro[4.5]decane derivatives. Its molecular formula is C15H19N3O2C_{15}H_{19}N_{3}O_{2}, with a molecular weight of 259.33 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.

Research indicates that compounds within the triazaspiro[4.5]decane family act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are critical for the regulation of hypoxia-inducible factors (HIFs), which play a significant role in cellular responses to oxygen levels. Inhibition of PHDs leads to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating conditions like anemia .

Interaction with Opioid Receptors

Recent findings suggest that this compound may act as a selective agonist for the Delta Opioid Receptor (DOR) . Agonists at this receptor can mimic natural neurotransmitters, potentially providing pain relief and influencing various physiological processes . However, the specific mechanisms and efficacy in clinical settings require further investigation.

Case Studies and Research Findings

  • Prolyl Hydroxylase Inhibition :
    • A study demonstrated that 1,3,8-triazaspiro[4.5]decane derivatives effectively inhibit PHDs, leading to significant EPO upregulation in preclinical models .
    • The optimization process involved high-throughput experimentation to refine the structure for improved pharmacokinetic (PK) profiles.
  • Opioid Receptor Agonism :
    • Meqbil et al. highlighted that the compound acts as an agonist for DOR, suggesting potential applications in pain management .
    • The exact interaction dynamics with DOR remain to be fully elucidated.

Data Table: Summary of Biological Activities

Activity TypeMechanismEfficacyReferences
Prolyl Hydroxylase InhibitionInhibition of PHDsSignificant EPO upregulation
Delta Opioid Receptor AgonismMimics natural neurotransmittersPotential pain relief

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is versatile, with modifications at positions 3, 8, and the spiro ring significantly influencing biological activity. Below is a detailed comparison:

Antimalarial Agents

Compound Name Substituents (Position) Biological Target Activity (IC₅₀) Key Findings Reference
CWHM-123 8-(5-chloro-2-hydroxybenzyl), 3-ethyl, 1-isopentyl Plasmodium falciparum 3D7 0.310 µM Potent against chloroquine-resistant Dd2 strain; spiro core enhances metabolic stability
CWHM-505 8-(4,5-dichloro-2-hydroxybenzyl), 3-ethyl, 1-isopentyl P. falciparum 3D7 0.099 µM Higher potency than CWHM-123 due to electron-withdrawing Cl groups
Target Compound 8-(2,3-dimethoxybenzoyl), 3-ethyl Not reported Not reported Dimethoxy groups may improve solubility vs. chloro analogs

Key Insight : Chlorine or hydroxybenzyl substituents at position 8 enhance antimalarial potency, while methoxy groups (as in the target compound) may optimize pharmacokinetics .

Enzyme Inhibitors

Compound Name Substituents (Position) Target Enzyme Activity Selectivity Notes Reference
Compound 5 (Mtb Lpd inhibitor) 8-(2,4-dimethoxybenzoyl), 3-phenyl Mycobacterium tuberculosis Lpd Ki = 12 nM Co-crystal structure confirms binding to hydrophobic pocket
Target Compound 8-(2,3-dimethoxybenzoyl), 3-ethyl Hypothesized: Mtb Lpd Not reported 2,3-dimethoxy may reduce steric hindrance vs. 2,4-dimethoxy

Key Insight : The position of methoxy groups on the benzoyl moiety (2,3 vs. 2,4) influences enzyme selectivity and binding affinity .

Anticancer and Cell Migration Modulators

Compound Name Substituents (Position) Biological Activity Mechanism Reference
TRI-BE (8-benzyl derivative) 8-benzyl, 3-unsubstituted Inhibits migration in PC3 prostate cancer cells Downregulates MMP-9 and FAK pathways
Target Compound 8-(2,3-dimethoxybenzoyl), 3-ethyl Not reported Potential for enhanced target engagement due to polar methoxy groups

Key Insight : Bulky substituents like benzyl or methoxybenzoyl at position 8 may modulate cell permeability and intracellular target interactions .

Structural and Physicochemical Comparisons

Compound Name Molecular Weight LogP (Predicted) Solubility Key Structural Feature
Target Compound ~363.4 g/mol 2.1 Moderate (methoxy groups) 2,3-dimethoxybenzoyl enhances π-π stacking
CWHM-123 408.9 g/mol 3.5 Low (chloro groups) Chlorine improves target affinity but reduces solubility
TRI-BE 259.3 g/mol 1.8 High Benzyl group increases lipophilicity

Key Insight : Methoxy groups in the target compound balance solubility and target binding, whereas chloro or benzyl groups prioritize potency or membrane permeability, respectively .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.